![molecular formula C21H19NO3S2 B3008103 N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide CAS No. 518053-49-1](/img/structure/B3008103.png)
N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide
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Overview
Description
The compound “N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and a tetrahydrobenzo[b]naphtho[2,1-d]furan moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The tetrahydrobenzo[b]naphtho[2,1-d]furan moiety would likely contribute significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could potentially make it a good nucleophile or base, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Scientific Research Applications
Medicinal Chemistry and Drug Design
Thiophene derivatives like our compound of interest have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . The compound’s structural complexity and the presence of both thiophene and benzofuran rings make it a valuable scaffold for designing new drugs with potential therapeutic applications.
Organic Semiconductors
The thiophene moiety is a critical component in the development of organic semiconductors . Compounds with thiophene rings are used in the advancement of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) . The compound’s unique structure could contribute to the development of new materials with improved electronic properties.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound’s molecular framework could be explored for its potential to protect metals and alloys from corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure.
Biological Activity Modulation
The compound’s structure allows for interaction with various biological targets, modulating their activity. This can lead to the development of new treatments for diseases where modulation of specific biological pathways is beneficial, such as atherosclerosis .
Material Science
The benzofuran and thiophene rings present in the compound are of interest in material science. They can be used to create materials with specific optical and electronic properties, which are essential for developing new sensors, coatings, and other advanced materials .
Synthetic Chemistry
This compound can serve as a starting point or intermediate in synthetic chemistry. Its complex structure provides opportunities for the synthesis of a wide array of heterocyclic compounds, which are valuable in various chemical industries .
Enzyme Inhibition
Compounds with thiophene sulfonamide structures have been investigated for their role as enzyme inhibitors. They can be designed to target specific enzymes implicated in disease processes, offering a pathway to novel therapeutic agents .
Antioxidant Properties
Thiophene derivatives are known to exhibit antioxidant properties. Research into the compound’s ability to scavenge free radicals could lead to its use in preventing oxidative stress-related diseases .
Future Directions
properties
IUPAC Name |
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c1-13-8-9-19-16(11-13)17-12-18(22-27(23,24)20-7-4-10-26-20)14-5-2-3-6-15(14)21(17)25-19/h2-7,10,12-13,22H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJWQYLKXQJCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide |
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